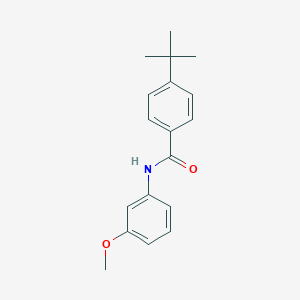
4-tert-butyl-N-(3-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(3-methoxyphenyl)benzamide, also known as BMT-047, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(3-methoxyphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 4-tert-butyl-N-(3-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, 4-tert-butyl-N-(3-methoxyphenyl)benzamide can induce cell death in cancer cells.
Effets Biochimiques Et Physiologiques
4-tert-butyl-N-(3-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 4-tert-butyl-N-(3-methoxyphenyl)benzamide has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, 4-tert-butyl-N-(3-methoxyphenyl)benzamide has been shown to have neuroprotective effects and can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-N-(3-methoxyphenyl)benzamide in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. 4-tert-butyl-N-(3-methoxyphenyl)benzamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using 4-tert-butyl-N-(3-methoxyphenyl)benzamide in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the molecular pathways involved in its anti-cancer and anti-inflammatory effects.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-(3-methoxyphenyl)benzamide. One area of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another area of research is to investigate its anti-inflammatory effects and its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the molecular mechanisms involved in its various biological effects.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(3-methoxyphenyl)benzamide involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxyaniline to form the amide product. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-tert-butyl-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In one study, 4-tert-butyl-N-(3-methoxyphenyl)benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 4-tert-butyl-N-(3-methoxyphenyl)benzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
5331-94-2 |
|---|---|
Nom du produit |
4-tert-butyl-N-(3-methoxyphenyl)benzamide |
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-10-8-13(9-11-14)17(20)19-15-6-5-7-16(12-15)21-4/h5-12H,1-4H3,(H,19,20) |
Clé InChI |
KYIXGFJQKQLNNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



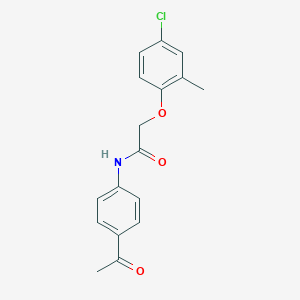
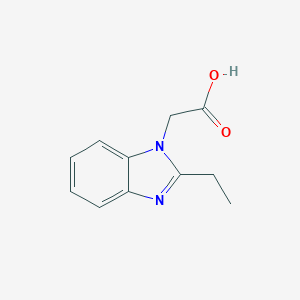
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
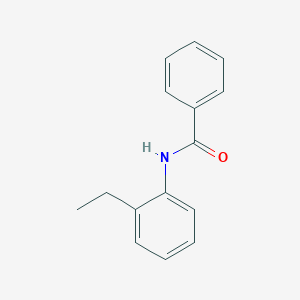
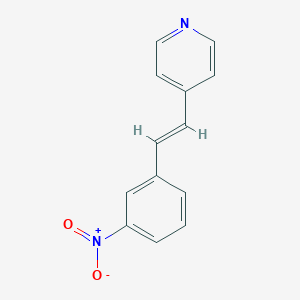
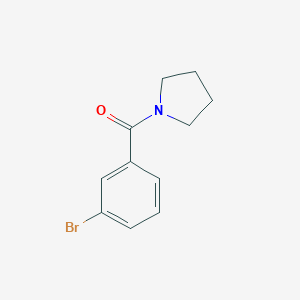
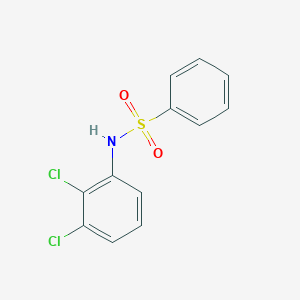
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
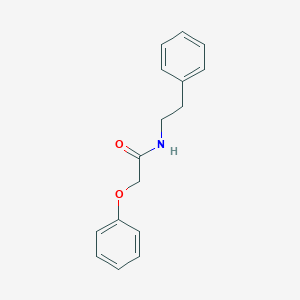
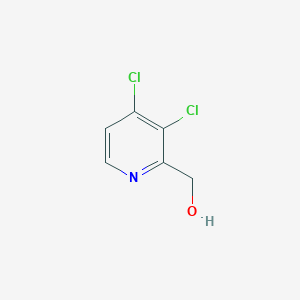
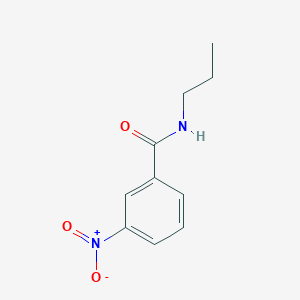
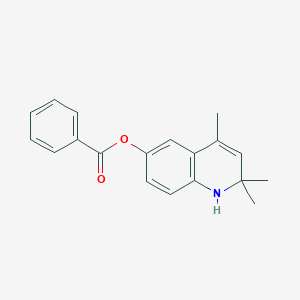
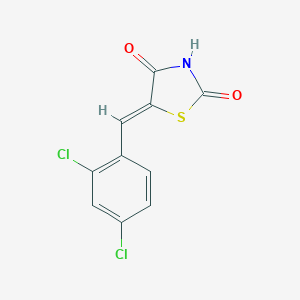
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)